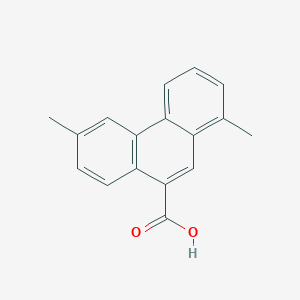

![molecular formula C12H19NO4 B2640676 3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 288303-88-8](/img/structure/B2640676.png)

3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate . It has an empirical formula of C15H25NO4 . The CAS Number for this compound is 521964-59-0 . It is a solid form with an assay of 97% .

Molecular Structure Analysis

The molecular weight of this compound is 283.36 . The SMILES string representation of this compound isCC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC(C)(C)C . Physical And Chemical Properties Analysis

This compound is a solid form . It has a melting point of 86-90 °C .Scientific Research Applications

Asymmetric Synthesis of Amino Acids

The compound has been utilized in enantiospecific cyclization reactions. For instance, a continuous-flow route was developed to perform the intramolecular cyclization of haloalkyl-substituted α-amino esters via “memory of chirality” (MoC). In this process, lithium bis(trimethylsilyl)amine serves as a base, and methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate acts as a model reactant. The method allows for better control of exothermicity, high enantiospecificity, and full conversion of the reactive amino ester within seconds of residence time .

Selenazole Derivatives

The compound has been investigated for its selenazole derivatives. In one study, the 1H-15N HMBC experiment revealed a strong three-bond correlation between the 1,3-selenazole N-3 nitrogen and the protons from the 2-amino functional group .

Boc Derivatives of Amino Acids

Researchers have explored the synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids using di-tert-butyl pyrocarbonate. Understanding the influence of reaction conditions on the yield of desired Boc derivatives is crucial for optimizing and individualizing the process .

Amino Acid Ionic Liquids

The compound has been incorporated into tert-butyloxycarbonyl-protected amino acid ionic liquids. These novel materials may find applications in various fields, including catalysis and separation science .

Deprotection of Boc Amino Acids

Sequential protection and deprotection of amine functional groups are essential in organic synthesis. The tert-butoxycarbonyl (Boc) group, commonly used for amine protection, can be effectively deprotected using methods such as trifluoroacetic acid (TFA) treatment .

properties

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-12(9(14)16-4)7-5-6-8-12/h5-6H,7-8H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXOXQIRVGVCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)

![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)

![naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2640597.png)

![Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2640603.png)

![4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2640604.png)

![1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2640607.png)

![2-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2640609.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2640612.png)

![(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol](/img/structure/B2640613.png)

![Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate](/img/structure/B2640616.png)